(R)-(-)-2-Chloropropan-1-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-chloropropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7ClO/c1-3(4)2-5/h3,5H,2H2,1H3/t3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZIQXGLTRZLBEX-GSVOUGTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

94.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37493-14-4 | |

| Record name | 1-Propanol, 2-chloro-, (2R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037493144 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties and Applications of (R)-(-)-2-Chloropropan-1-ol

Introduction: The Significance of Chirality in Modern Drug Development

In the landscape of contemporary pharmaceutical research, the stereochemical orientation of a molecule is not a trivial detail but a critical determinant of its biological activity. The differential effects of enantiomers, from therapeutic efficacy to toxicity, have underscored the necessity for enantiomerically pure active pharmaceutical ingredients (APIs). (R)-(-)-2-Chloropropan-1-ol, a chiral chlorohydrin, represents a quintessential C3 chiral building block, a versatile synthon prized for its utility in the asymmetric synthesis of complex molecules. Its specific stereoconfiguration and dual-functional nature—possessing both a hydroxyl group and a chlorine atom—render it an invaluable starting material for introducing chirality and enabling further molecular elaborations in drug discovery and development. This guide provides an in-depth exploration of the physical properties, analytical methodologies, and synthetic applications of this compound, tailored for researchers, scientists, and professionals in the field of drug development.

Physicochemical and Chiroptical Properties

The precise characterization of a chiral synthon's physical properties is fundamental to its effective use in synthesis and process development. These parameters influence reaction kinetics, purification strategies, and formulation.

Core Physical Data

A comprehensive summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for designing experimental setups, from solvent selection to reaction temperature control.

| Property | Value | Source(s) |

| Molecular Formula | C₃H₇ClO | [1][2] |

| Molecular Weight | 94.54 g/mol | [1][2] |

| Appearance | Clear, colorless liquid | [1][2] |

| CAS Number | 37493-14-4 | [1][3] |

| Density | ~1.09 g/cm³ | [2] |

| Boiling Point | 130 °C | [2] |

| Refractive Index (n_D^20) | 1.424 | [1] |

| Specific Rotation [α]_D | -17° (neat) | [4] |

| Solubility | Soluble in water | [1] |

| Vapour Pressure | 3.68 mmHg at 25°C | [1] |

Optical Activity: The Defining Characteristic

The defining feature of this compound is its chirality, which gives rise to its ability to rotate plane-polarized light.[5] The designation (R) refers to the absolute configuration of the stereocenter according to the Cahn-Ingold-Prelog priority rules. The (-) sign, also known as levorotatory, indicates that it rotates the plane of polarized light in a counter-clockwise direction.[5][6] This property is experimentally determined and is crucial for confirming the enantiomeric identity of the material.[6][7] The specific rotation, [α], is a standardized measure of this rotation and is a critical quality attribute for any chiral compound used in pharmaceutical synthesis.[5][7]

Enantioselective Synthesis and Purification

The generation of enantiomerically pure this compound is paramount. Chiral pool synthesis, which utilizes naturally occurring chiral molecules, is a common strategy.[] Alternatively, asymmetric synthesis methods can be employed to create the desired enantiomer from achiral precursors.

A generalized workflow for the synthesis and purification of a chiral alcohol like this compound is depicted below. This process emphasizes the critical stages of asymmetric induction and subsequent purification to achieve high enantiomeric purity.

Caption: Generalized workflow for the synthesis and purification of this compound.

Analytical Protocols for Quality Assurance

Verifying the enantiomeric purity of this compound is a critical step before its use in GMP (Good Manufacturing Practice) environments. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the two most powerful and commonly employed techniques for this purpose.

Protocol 1: Chiral HPLC for Enantiomeric Purity Determination

Direct separation of small, flexible enantiomers like 2-chloropropan-1-ol can be challenging. An indirect approach, involving derivatization with a chiral agent to form diastereomers, is often more robust and reliable. These diastereomers have different physical properties and can be separated on a standard achiral column.

Step-by-Step Methodology:

-

Derivatization:

-

Dissolve this compound (1 equivalent) in anhydrous dichloromethane.

-

Add an enantiomerically pure chiral derivatizing agent, such as (S)-Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride), and a non-nucleophilic base like pyridine (1.2 equivalents).

-

Stir the reaction at room temperature until completion, monitored by thin-layer chromatography (TLC). The reaction forms diastereomeric esters.

-

-

Sample Preparation:

-

Quench the reaction with a small amount of water.

-

Extract the diastereomeric esters with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Dissolve a small amount of the purified diastereomeric ester mixture in the HPLC mobile phase.

-

-

HPLC Analysis:

-

Column: Standard achiral C18 column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: Isocratic mixture of acetonitrile and water. The exact ratio should be optimized for baseline separation of the diastereomeric peaks.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at a wavelength where the derivative absorbs strongly (e.g., 254 nm).

-

Analysis: Inject the sample. The two diastereomers will elute at different retention times. The enantiomeric excess (ee) is calculated from the integrated peak areas of the two diastereomers.

-

Protocol 2: ¹H NMR Spectroscopy with a Chiral Derivatizing Agent

This method also relies on the formation of diastereomers, which will exhibit distinct signals in the ¹H NMR spectrum, allowing for quantification.

Step-by-Step Methodology:

-

Derivatization:

-

React the this compound sample with an enantiomerically pure chiral derivatizing agent (e.g., (S)-Mosher's acid chloride) as described in the HPLC protocol.

-

-

Sample Preparation for NMR:

-

After workup and purification, dissolve 10-20 mg of the diastereomeric ester mixture in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to a clean, dry NMR tube.

-

-

NMR Data Acquisition:

-

Acquire a high-resolution ¹H NMR spectrum.

-

Ensure a sufficient number of scans to achieve a high signal-to-noise ratio, which is crucial for accurate integration.

-

-

Data Analysis:

-

Identify signals in the spectrum that are well-resolved for the two diastereomers. Protons closest to the newly formed stereocenter are most likely to show the largest chemical shift difference (Δδ).

-

Carefully integrate the corresponding signals for each diastereomer.

-

The ratio of the integrals directly corresponds to the ratio of the enantiomers in the original sample, from which the enantiomeric excess can be calculated.

-

Application in Pharmaceutical Synthesis: The Case of Linezolid

This compound and its close chemical relatives, such as (R)-epichlorohydrin, are pivotal in the synthesis of important pharmaceuticals. A prominent example is the antibiotic Linezolid . Linezolid is the first member of the oxazolidinone class of antibiotics and is crucial for treating infections caused by multi-drug resistant Gram-positive bacteria. The specific (S)-configuration of a key intermediate is essential for its antibacterial activity, and this chirality is often introduced using a C3 chiral synthon.

The following diagram illustrates a conceptual synthetic pathway to a key chiral intermediate for Linezolid, highlighting the role of an (R)-configured C3 epoxide, which can be derived from this compound.

Sources

- 1. Page loading... [guidechem.com]

- 2. This compound | CAS 37493-14-4 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. 2-Chlor-1-propanol – Wikipedia [de.wikipedia.org]

- 4. chembk.com [chembk.com]

- 5. Specific rotation - Wikipedia [en.wikipedia.org]

- 6. Specific Rotation - Chemistry Steps [chemistrysteps.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

The Cornerstone of Chiral Synthesis: An In-Depth Technical Guide to (R)-(-)-2-Chloropropan-1-ol

For Researchers, Scientists, and Drug Development Professionals

(R)-(-)-2-Chloropropan-1-ol (CAS: 37493-14-4) , a seemingly unassuming halogenated alcohol, stands as a pivotal chiral building block in the landscape of modern organic synthesis. Its strategic combination of a stereodefined center, a reactive chlorine atom, and a primary alcohol functional group makes it an invaluable synthon, particularly in the pharmaceutical industry where enantiomeric purity is paramount. This guide, intended for the discerning researcher and drug development professional, delves into the core technical aspects of this versatile molecule, from its fundamental properties and synthesis to its critical applications and safe handling.

Physicochemical Properties and Structural Elucidation

This compound is a clear, colorless liquid with a mild odor.[1] Its bifunctional nature, possessing both a nucleophilic hydroxyl group and an electrophilic carbon bearing a chlorine atom, dictates its reactivity and utility in synthetic chemistry.[2] A comprehensive understanding of its physical and chemical properties is essential for its effective use in the laboratory.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 37493-14-4 | [1] |

| Molecular Formula | C₃H₇ClO | [1] |

| Molecular Weight | 94.54 g/mol | [3] |

| Appearance | Clear, colorless liquid | [3] |

| Boiling Point | 133-134 °C | [4] |

| Density | 1.103 g/cm³ (at 20°C) | [4] |

| Refractive Index | 1.4362 (at 20°C) | [4] |

| Solubility | Soluble in water | [1] |

| Storage Temperature | 2-8°C, sealed in a dry environment | [1] |

The chirality of this compound is the linchpin of its importance. The "(R)" designation signifies the specific three-dimensional arrangement of the atoms around the chiral center (C2), which is crucial for its role in asymmetric synthesis.

Enantioselective Synthesis: Crafting Chirality

The preparation of enantiomerically pure this compound is a critical step in its utilization. Several strategies have been developed to achieve high enantiomeric excess (ee), with two principal methods standing out: the hydrolytic kinetic resolution of racemic epoxides and the direct asymmetric synthesis from prochiral starting materials.

Hydrolytic Kinetic Resolution (HKR) via Jacobsen's Catalyst

One of the most elegant and widely adopted methods for accessing enantiopure epoxides and their corresponding diols is the Jacobsen Hydrolytic Kinetic Resolution (HKR). This method can be adapted to produce this compound through the ring-opening of the remaining enantiomerically enriched epoxide. The process relies on a chiral (salen)Co(III) complex, known as Jacobsen's catalyst, to selectively hydrolyze one enantiomer of a racemic epoxide, leaving the other enantiomer in high enantiomeric purity.[5]

The causality behind this selection lies in the formation of a diastereomeric transition state between the chiral catalyst and each epoxide enantiomer. The transition state leading to the hydrolysis of the (S)-epoxide is significantly lower in energy than that for the (R)-epoxide, resulting in a much faster reaction rate for the former.

Caption: Hydrolytic Kinetic Resolution and subsequent ring-opening.

Experimental Protocol: Synthesis of this compound via HKR

-

Kinetic Resolution: To a solution of racemic propylene oxide (1.0 equiv) is added Jacobsen's catalyst (0.005 equiv) and water (0.5 equiv). The reaction is stirred at room temperature and monitored by chiral GC or HPLC until approximately 50% conversion is reached.

-

Isolation of (R)-Propylene Oxide: The unreacted, enantiomerically enriched (R)-propylene oxide is carefully separated from the diol product by distillation.

-

Ring-Opening: The purified (R)-propylene oxide is then treated with a source of chloride, such as hydrochloric acid, to stereospecifically open the epoxide ring, yielding this compound. The reaction typically proceeds with inversion of configuration at the attacked carbon.

This method is highly valued for its scalability and the high enantiomeric purity of the final product.

Asymmetric Synthesis from Chiral Pool Starting Materials

An alternative and powerful strategy involves utilizing a readily available and inexpensive chiral starting material, a concept known as chiral pool synthesis. (S)-Lactic acid and its esters are excellent candidates for this approach.

Caption: Synthesis from the chiral pool starting material, (S)-Lactic acid.

This pathway leverages the existing stereocenter in (S)-lactic acid to establish the desired stereochemistry in the final product through a series of stereocontrolled transformations.

Applications in Pharmaceutical Development

The true value of this compound is realized in its application as a key intermediate in the synthesis of complex, enantiomerically pure active pharmaceutical ingredients (APIs). Its bifunctionality allows for sequential or one-pot reactions to build molecular complexity with precise stereochemical control.

Synthesis of Linezolid

A prime example of the utility of this compound is in the synthesis of Linezolid , an oxazolidinone antibiotic used to treat serious infections caused by multidrug-resistant Gram-positive bacteria. The (R)-configuration of the C5-hydroxymethyl group (which is derived from the chlorohydrin) is essential for its antibacterial activity.

One synthetic approach involves the reaction of (R)-epichlorohydrin (often derived from this compound) with 3-fluoro-4-morpholinylaniline.[6] The resulting amino alcohol is then cyclized to form the oxazolidinone ring.

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Concise asymmetric synthesis of Linezolid through catalyzed Henry reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid) – Oriental Journal of Chemistry [orientjchem.org]

Spectroscopic data (NMR, IR, MS) of (R)-(-)-2-chloropropan-1-ol

An In-depth Technical Guide to the Spectroscopic Characterization of (R)-(-)-2-chloropropan-1-ol

Authored by: Gemini, Senior Application Scientist

Abstract

This compound (C₃H₇ClO) is a chiral halogenated alcohol of significant interest in synthetic chemistry, particularly as a building block for pharmaceuticals and other complex organic molecules.[1][2] Unambiguous structural confirmation and purity assessment are critical for its application in these fields. This technical guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this compound. We delve into the interpretation of spectral data, underpinned by fundamental principles, and provide field-proven protocols for data acquisition, ensuring researchers, scientists, and drug development professionals can confidently identify and validate this molecule.

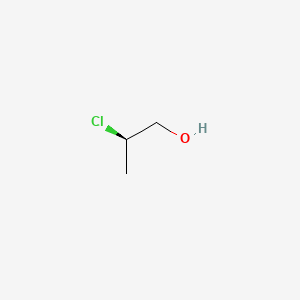

Molecular Structure and Spectroscopic Overview

The structure of this compound presents distinct features that are readily probed by modern spectroscopic methods. The presence of a primary alcohol, a stereocenter, and an alkyl chloride group gives rise to a unique spectral fingerprint.

Caption: Molecular structure of this compound.

This guide will systematically deconstruct the ¹H NMR, ¹³C NMR, IR, and MS spectra to provide a cohesive, multi-faceted confirmation of this structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide definitive information about its carbon-hydrogen framework.

¹H NMR Spectroscopy

Expertise & Experience: The ¹H NMR spectrum reveals four distinct proton environments. The electronegativity of the chlorine and oxygen atoms significantly influences the chemical shifts of adjacent protons, causing them to be "deshielded" and appear further downfield. Spin-spin coupling between non-equivalent neighboring protons provides crucial connectivity information.

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The use of a deuterated solvent is essential to avoid a large interfering solvent signal in the spectrum.[3]

-

Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard, which is defined as 0.0 ppm.[3]

-

Instrumentation: Acquire the spectrum on a 300 MHz (or higher) NMR spectrometer.

-

Data Processing: Process the raw data (Free Induction Decay) with a Fourier transform. Phase and baseline correct the spectrum and integrate the signals.

Data Interpretation and Discussion The spectrum is characterized by a doublet, a multiplet, and another doublet, corresponding to the methyl, methine, and methylene protons, respectively, along with a broad singlet for the hydroxyl proton.

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality and Insights |

| a | ~1.35 | Doublet (d) | 3H | CH₃ | This signal is furthest upfield as it is most shielded. It is split into a doublet by the single adjacent methine proton (n+1 rule). |

| b | ~2.0-2.5 | Singlet (broad) | 1H | OH | The hydroxyl proton signal is typically broad due to chemical exchange and hydrogen bonding. Its chemical shift can vary with concentration and temperature. |

| c | ~3.70 | Doublet of Doublets (dd) | 2H | CH₂OH | These two protons are diastereotopic and couple to the adjacent methine proton, appearing as a complex multiplet, often simplified to a doublet of doublets. They are deshielded by the adjacent oxygen atom. |

| d | ~4.05 | Multiplet (m) | 1H | CH-Cl | This proton is the most deshielded in the carbon framework due to the strong electron-withdrawing effect of the adjacent chlorine atom. It is coupled to the three methyl protons and the two methylene protons, resulting in a complex multiplet. |

Note: Exact chemical shifts can vary slightly depending on the solvent and concentration.[4] A representative spectrum can be found on ChemicalBook.[5]

¹³C NMR Spectroscopy

Expertise & Experience: The proton-decoupled ¹³C NMR spectrum provides a direct count of the unique carbon environments in the molecule. As with ¹H NMR, the chemical shifts are heavily influenced by the electronegativity of nearby substituents.

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (~20-50 mg) may be required due to the lower natural abundance of the ¹³C isotope.

-

Instrumentation: Acquire the spectrum on a 75 MHz (or higher) spectrometer using a standard proton-decoupled pulse sequence.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Data Interpretation and Discussion The symmetry of the molecule dictates three distinct carbon signals, all of which are found in the typical sp³ region of the spectrum.

| Chemical Shift (δ, ppm) | Assignment | Causality and Insights |

| ~21.5 | CH₃ | The methyl carbon is the most shielded and appears furthest upfield. |

| ~59.5 | CH-Cl | This carbon is directly attached to the electronegative chlorine atom, causing a significant downfield shift. |

| ~68.0 | CH₂OH | The carbon atom bonded to the hydroxyl group is also deshielded, appearing at the lowest field in the spectrum. |

Note: Data is referenced from the spectrum of the racemate, 2-chloro-1-propanol, as the enantiomer has an identical ¹³C spectrum.[6] The observed signals align perfectly with the expected structure, providing a self-validating system when combined with the proton data.

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational energies of different bonds. For this compound, the key diagnostic peaks are the O-H stretch from the alcohol and the C-Cl stretch from the alkyl halide.

Experimental Protocol: IR Spectrum Acquisition

-

Sample Preparation: As the compound is a liquid, the spectrum can be acquired neat. Place a single drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Instrumentation: Obtain the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically scanning from 4000 cm⁻¹ to 400 cm⁻¹.

-

Data Acquisition: Collect a background spectrum of the clean salt plates first, which is then automatically subtracted from the sample spectrum.

Data Interpretation and Discussion The IR spectrum provides clear evidence for the alcohol and alkyl chloride functional groups.

| Frequency Range (cm⁻¹) | Intensity | Vibrational Mode | Assignment |

| 3200-3500 | Strong, Broad | O-H stretch | Alcohol |

| 2850-3000 | Medium-Strong | C-H stretch | Alkane sp³ C-H |

| 1260-1050 | Strong | C-O stretch | Primary Alcohol |

| 850-550 | Medium-Strong | C-Cl stretch | Alkyl Chloride |

Trustworthiness: The most telling feature is the very strong and broad absorption band in the 3200-3500 cm⁻¹ region, which is characteristic of a hydrogen-bonded O-H group in an alcohol.[7][8][9] Its presence, combined with the absence of a strong carbonyl (C=O) absorption around 1700 cm⁻¹, definitively points to an alcohol functional group.[10] The C-Cl stretch, while in the more complex "fingerprint region," is also a key identifier.[11]

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. For halogenated compounds, MS is particularly powerful due to the characteristic isotopic patterns of halogens.

Experimental Protocol: Electron Ionization (EI) MS

-

Sample Introduction: Inject a dilute solution of the sample (e.g., in methanol or dichloromethane) into the mass spectrometer, often via a Gas Chromatography (GC) inlet for purification and separation.

-

Ionization: Bombard the gaseous molecules with high-energy electrons (typically 70 eV) in the ion source. This causes ionization and fragmentation.

-

Analysis: Separate the resulting positively charged ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).

-

Detection: Detect the ions to generate the mass spectrum.

Data Interpretation and Discussion The mass spectrum of this compound is identical to its (S)-enantiomer. The molecular weight is 94.54 g/mol .[12]

Key Features:

-

Molecular Ion (M⁺): A crucial feature is the presence of two molecular ion peaks at m/z 94 and m/z 96. This is the definitive signature of a molecule containing one chlorine atom, corresponding to the two stable isotopes, ³⁵Cl and ³⁷Cl, which have a natural abundance ratio of approximately 3:1.[13] The peak at m/z 96 (M+2) will therefore have about one-third the intensity of the peak at m/z 94.

-

Fragmentation: The molecule fragments in predictable ways. The base peak (most abundant fragment) is typically at m/z 45 , resulting from the alpha-cleavage and loss of the chloromethyl radical (•CH(Cl)CH₃). This forms the stable [CH₂OH]⁺ ion. Another significant fragmentation is the loss of a water molecule (H₂O) from the molecular ion, followed by other rearrangements.

| m/z | Relative Intensity | Proposed Fragment | Origin |

| 96 | Low | [C₃H₇³⁷ClO]⁺ | Molecular Ion (M+2) |

| 94 | Medium | [C₃H₇³⁵ClO]⁺ | Molecular Ion (M⁺) |

| 79/81 | Low | [M - CH₃]⁺ | Loss of a methyl group |

| 59 | Medium | [C₂H₄Cl]⁺ | Loss of CH₂OH |

| 45 | 100 (Base Peak) | [CH₂OH]⁺ | Alpha-cleavage |

Note: Data is interpreted from the NIST mass spectrum for the enantiomer and racemate.[12][14]

Caption: Key EI-MS fragmentation pathways for 2-chloropropan-1-ol.

Conclusion

The collective evidence from ¹H NMR, ¹³C NMR, Infrared Spectroscopy, and Mass Spectrometry provides an unambiguous and robust characterization of this compound. ¹H and ¹³C NMR confirm the precise carbon-hydrogen framework and connectivity. IR spectroscopy validates the presence of the critical alcohol and alkyl chloride functional groups. Finally, Mass Spectrometry confirms the molecular weight and provides definitive evidence of the presence of a single chlorine atom through its characteristic isotopic pattern. This multi-technique approach represents a self-validating system essential for the quality control and structural verification required in research and pharmaceutical development.

References

-

Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

-

NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). C3H7Cl CH3CHClCH3 mass spectrum of 2-chloropropane. Available at: [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

-

University of Colorado Boulder. (n.d.). IR: alkyl halides - Organic Chemistry. Available at: [Link]

-

NIST WebBook. (n.d.). (S)-(+)-2-Chloro-1-propanol. Available at: [Link]

-

NIST WebBook. (n.d.). 1-Propanol, 2-chloro-. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). C3H7Cl CH3CHClCH3 1H proton nmr spectrum. Available at: [Link]

-

Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available at: [Link]

-

PubChem. (n.d.). 1-Propanol, 2-chloro-, (2R)-. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of 2-chloropropane. Available at: [Link]

-

Eurisotop. (n.d.). NMR Solvent data chart. Available at: [Link]

-

PubChem. (n.d.). (R)-2-chloropropan-1-ol. Available at: [Link]

Sources

- 1. 1-Propanol, 2-chloro-, (2R)- | C3H7ClO | CID 181530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 3. C3H7Cl CH3CHClCH3 2-chloropropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isopropyl chloride 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. eurisotop.com [eurisotop.com]

- 5. This compound(37493-14-4) 1H NMR [m.chemicalbook.com]

- 6. 2-Chloro-1-propanol(78-89-7) 13C NMR [m.chemicalbook.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. (S)-(+)-2-Chloro-1-propanol [webbook.nist.gov]

- 13. C3H7Cl CH3CHClCH3 mass spectrum of 2-chloropropane fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. 1-Propanol, 2-chloro- [webbook.nist.gov]

(R)-(-)-2-Chloropropan-1-ol: A Chiral Linchpin in Modern Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

I. Introduction: The Significance of Chirality and the Role of (R)-(-)-2-Chloropropan-1-ol

In the landscape of modern pharmaceutical and fine chemical synthesis, the precise control of molecular three-dimensionality, or stereochemistry, is paramount. Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit profoundly different biological activities.[1] This necessitates the development of synthetic strategies that can selectively produce a single desired enantiomer. At the heart of these strategies lies the use of chiral building blocks : enantiomerically pure compounds that serve as foundational starting materials for the construction of more complex chiral molecules.[]

This compound, a seemingly simple molecule, has emerged as a powerhouse chiral building block. Its utility stems from the presence of two key functional groups on a stereochemically defined backbone: a hydroxyl group and a chlorine atom. This combination allows for a diverse range of chemical transformations, making it a versatile precursor for the synthesis of a wide array of valuable chiral compounds, particularly in the pharmaceutical industry.[3] This guide will provide a comprehensive technical overview of this compound, from its fundamental properties to its sophisticated applications in asymmetric synthesis.

Core Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

| Property | Value | Source |

| Molecular Formula | C₃H₇ClO | [3] |

| Molecular Weight | 94.54 g/mol | [4] |

| CAS Number | 37493-14-4 | [3] |

| Appearance | Clear, colorless liquid | [3] |

| Boiling Point | Not specified | |

| Melting Point | Not specified | |

| Density | ~1.1575 g/cm³ | [5] |

| Solubility | Soluble in water and organic solvents | [3][5] |

| Optical Rotation | [α]²⁰/D - (specific value varies) |

Note: Specific values for boiling point, melting point, and optical rotation can vary depending on the purity and measurement conditions. Always refer to the certificate of analysis for specific batches.

II. Synthesis and Enantiomeric Purity

The availability of highly enantiomerically pure this compound is crucial for its application as a chiral building block. Several synthetic strategies have been developed to achieve this, primarily revolving around asymmetric synthesis and the resolution of racemic mixtures.

One common approach involves the enantioselective reduction of a prochiral ketone, chloroacetone. This can be accomplished using chiral catalysts, such as those based on ruthenium or rhodium complexes, to stereoselectively deliver a hydride to one face of the carbonyl group.[6]

Another powerful technique is the hydrolytic kinetic resolution (HKR) of racemic 1-chloro-2-propanol. This method utilizes a chiral catalyst, often a salen-cobalt complex, to selectively hydrolyze one enantiomer of a racemic epoxide derived from the chlorohydrin, leaving the other enantiomer in high enantiomeric excess.[7][8]

The enantiomeric purity of this compound is typically determined using chiral chromatography (GC or HPLC) or by NMR spectroscopy using chiral shift reagents.[1]

III. The Synthetic Utility of this compound: A Gateway to Chiral Molecules

The true value of this compound lies in its ability to be transformed into a variety of other key chiral intermediates, most notably chiral epoxides.

A. Synthesis of (R)-Propylene Oxide: A Cornerstone Intermediate

This compound serves as a direct precursor to (R)-propylene oxide, a highly valuable and versatile chiral epoxide.[9] The conversion is typically achieved through an intramolecular Williamson ether synthesis, where a base is used to deprotonate the hydroxyl group, which then displaces the adjacent chlorine atom in an SN2 reaction.

Sources

- 1. Chiral Building Blocks Selection - Enamine [enamine.net]

- 3. Page loading... [guidechem.com]

- 4. (R)-1-Chloro-2-propanol | C3H7ClO | CID 6999046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. Production of Enantiopure Chiral Epoxides with E. coli Expressing Styrene Monooxygenase - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to (R)-(-)-2-Chloropropan-1-ol: Commercial Availability, Quality Control, and Applications

Abstract

(R)-(-)-2-chloropropan-1-ol (CAS: 37493-14-4) is a critical chiral building block in modern synthetic chemistry, particularly within the pharmaceutical industry.[1] Its specific stereoconfiguration is leveraged to introduce chirality in the synthesis of complex active pharmaceutical ingredients (APIs), where enantiomeric purity is paramount for therapeutic efficacy and safety. This guide provides an in-depth analysis of its commercial landscape, offering a curated list of suppliers, crucial quality assessment protocols, and a discussion of its synthetic utility. It is intended for researchers, chemists, and procurement specialists in drug discovery and chemical development who require a reliable source of this intermediate and a robust framework for its qualification.

Introduction: The Significance of a Chiral Intermediate

Chirality is a fundamental principle in drug design. The differential interaction of enantiomers with chiral biological targets (e.g., enzymes, receptors) often leads to one enantiomer exhibiting the desired therapeutic activity while the other may be inactive or, in some cases, responsible for adverse effects. This compound serves as a versatile C3 chiral synthon, providing a reactive chlorohydrin moiety on a defined stereocenter. This structure is instrumental in synthesizing a variety of more complex chiral molecules, making a dependable supply chain and stringent quality control indispensable for any research or manufacturing campaign.[1]

Physicochemical Properties and Specifications

A thorough understanding of the material's properties is the first step in its effective utilization. The key specifications for this compound are summarized below.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 37493-14-4 | [1][2] |

| Molecular Formula | C₃H₇ClO | [1][2] |

| Molecular Weight | 94.54 g/mol | [1][3] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 133.5°C at 760 mmHg | [4] |

| Density | ~1.103 g/mL at 25°C | |

| Refractive Index | n20/D ~1.438 | |

| Solubility | Soluble in water | [1] |

| SMILES | CCl | [1] |

| InChI Key | VZIQXGLTRZLBEX-GSVOUGTGSA-N |[1] |

Note: Physical properties such as boiling point and density can have slight variations based on purity and measurement conditions. Always refer to the supplier's Certificate of Analysis for lot-specific data.

Commercial Availability and Key Suppliers

This compound is available from a range of chemical suppliers, catering to different scales, from laboratory research quantities (grams) to bulk industrial supply (kilograms). The choice of supplier often depends on the required purity, scale, documentation, and lead time. Below is a comparative table of prominent suppliers.

Table 2: Selected Global Suppliers of this compound

| Supplier | Typical Purity / Grade | Scale | Notes |

|---|---|---|---|

| Sigma-Aldrich (Merck) | ≥97% | Lab Scale (g) | Offers extensive documentation (CoA, SDS) and high-purity grades suitable for demanding synthetic applications. |

| BLD Pharmatech Ltd. | Purity specifications available | Lab to Bulk Scale | Provides various pack sizes and indicates cold-chain transportation, suggesting a focus on product stability.[3] |

| Apollo Scientific | Purity specifications available | Lab Scale (g to 100g) | A supplier focused on research chemicals, often with detailed analytical data available upon request.[5] |

| Ivy Fine Chemicals | Purity specifications available | Lab Scale (g) | Caters to the fine chemical and research market with clear pricing for small quantities.[6] |

| Parchem | Specialty chemical supplier | Bulk Scale | Focuses on worldwide distribution, suitable for larger-scale and industrial procurement.[7] |

| ChemicalBook / Guidechem | Variable | Sourcing Platforms | These platforms list numerous, primarily Asian, manufacturers and traders.[2][8] Diligence is required to vet individual sellers. |

Disclaimer: This list is not exhaustive and serves as a starting point. Researchers should conduct their own due diligence before procurement.

Supplier Qualification and Quality Control Workflow

The procurement of a chiral intermediate goes beyond simply placing an order. For drug development professionals, ensuring the chemical and enantiomeric purity of the starting material is a self-validating step that prevents costly downstream failures.

The Causality of Rigorous Vetting

A failure in the starting material—be it incorrect identity, low purity, or insufficient enantiomeric excess—will invariably lead to failed reactions, difficult purifications, and, most critically, compromised final product quality. A robust incoming quality control (QC) system is not a bureaucratic hurdle; it is a foundational pillar of reproducible and reliable science.

Recommended Qualification Workflow

The following diagram outlines a logical workflow for qualifying a new batch of this compound.

Caption: Workflow for Supplier and Material Qualification.

Experimental Protocol: Determination of Enantiomeric Excess

The most critical parameter for a chiral building block is its enantiomeric excess (e.e.).[9] While suppliers provide this on the CoA, independent verification is essential. Chiral gas chromatography (GC) is a common and effective method for this analysis.[10]

Objective: To determine the enantiomeric excess of a sample of this compound using chiral GC.

Principle: The enantiomers are separated on a chiral stationary phase (CSP) column. The relative peak areas of the two enantiomers are used to calculate the e.e.[11] Derivatization to a more volatile ester, such as an acetate, can often improve resolution.[10]

Methodology:

-

Standard Preparation:

-

Prepare a racemic standard by mixing equal amounts of this compound and its (S)-(+)-enantiomer (if available) or by using a commercially available racemic 1-chloro-2-propanol. Dilute in a suitable solvent (e.g., dichloromethane) to ~1 mg/mL.

-

Prepare a sample of the test material at the same concentration.

-

-

Derivatization (Optional, but Recommended):

-

To a vial containing 1 mg of the alcohol (standard or sample), add 0.5 mL of pyridine and 0.5 mL of acetic anhydride.

-

Cap the vial and heat at 60°C for 30 minutes.

-

Cool to room temperature, quench with 1 mL of deionized water, and extract with 2 mL of diethyl ether.

-

Use the organic layer for GC analysis.

-

-

Chiral GC Conditions:

-

Instrument: Gas Chromatograph with Flame Ionization Detector (FID).

-

Column: A chiral column such as CP-Chirasil-DEX CB or equivalent.[10]

-

Carrier Gas: Helium or Hydrogen.

-

Injector Temperature: 220°C.

-

Detector Temperature: 250°C.

-

Oven Program: Start at 60°C, hold for 2 minutes, then ramp to 150°C at 5°C/min.

-

Injection Volume: 1 µL.

-

-

Data Analysis and Calculation:

-

First, inject the racemic standard to identify the retention times of the (R)- and (S)-enantiomers.

-

Next, inject the test sample.

-

Integrate the peak areas for both enantiomers.

-

Calculate the enantiomeric excess using the following formula[11]: e.e. (%) = |(Area_R - Area_S) / (Area_R + Area_S)| * 100 Where Area_R is the peak area of the (R)-enantiomer and Area_S is the peak area of the (S)-enantiomer.

-

Synthetic Applications in Drug Development

The utility of this compound is best illustrated through its application in API synthesis. The chlorohydrin moiety allows for facile conversion into an epoxide, a highly reactive intermediate for nucleophilic ring-opening reactions.

Caption: General synthetic pathway utilizing the reagent.

This building block is a known precursor in the synthesis of various pharmaceuticals, including certain beta-blockers and antiviral agents.[1][12] Its role is to establish a specific stereocenter that is retained throughout the synthetic sequence, ultimately defining the stereochemistry of the final drug molecule.

Handling, Storage, and Safety

As with any laboratory chemical, proper handling is crucial. This compound is harmful if swallowed, in contact with skin, or if inhaled, and can cause serious eye irritation.[13][14] It is also a flammable liquid.

-

Handling: Use only in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[15] Avoid breathing vapors and prevent contact with skin and eyes.[13]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from heat and ignition sources.[3] Many suppliers recommend refrigerated storage (2-8°C) to ensure long-term stability.[3][4]

-

Disposal: Dispose of contents and container in accordance with all local, regional, national, and international regulations.

Always consult the most recent Safety Data Sheet (SDS) from your supplier before handling the material.[13][14]

Conclusion

This compound is a commercially available and indispensable chiral building block for pharmaceutical research and development. While a diverse supplier base exists, the onus is on the end-user to implement a stringent qualification and quality control process. By combining thorough documentation review with in-house analytical verification, particularly for enantiomeric excess, researchers can ensure the integrity of their starting materials. This diligence is the bedrock of reproducible synthesis and is fundamental to the successful development of chiral therapeutics.

References

-

Ivy Fine Chemicals. (n.d.). This compound [CAS: 37493-14-4]. Retrieved from [Link]

-

Chemical-Suppliers.com. (n.d.). This compound | CAS 37493-14-4. Retrieved from [Link]

-

González-López, M., et al. (2012). Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. International Journal of Analytical Chemistry, 2012, 858941. Available at: [Link]

-

Wikipedia. (n.d.). Enantiomeric excess. Retrieved from [Link]

-

PharmaGuru. (2024). How To Calculate Enantiomeric Excess: Learn Quickly. Retrieved from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | CAS 37493-14-4 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. 37493-14-4|(R)-2-Chloropropan-1-ol|BLD Pharm [bldpharm.com]

- 4. labsolu.ca [labsolu.ca]

- 5. (R)-2-Chloropropan-1-ol | CymitQuimica [cymitquimica.com]

- 6. ivychem.com [ivychem.com]

- 7. parchem.com [parchem.com]

- 8. This compound | 37493-14-4 [chemicalbook.com]

- 9. Enantiomeric excess - Wikipedia [en.wikipedia.org]

- 10. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pharmaguru.co [pharmaguru.co]

- 12. nbinno.com [nbinno.com]

- 13. airgas.com [airgas.com]

- 14. fishersci.com [fishersci.com]

- 15. cdnisotopes.com [cdnisotopes.com]

(R)-(-)-2-Chloropropan-1-ol: A Comprehensive Technical Guide to Safety, Handling, and Storage

Introduction

(R)-(-)-2-chloropropan-1-ol is a chiral compound of significant interest in organic synthesis and drug development.[1] Its specific stereochemistry makes it a valuable building block for creating complex molecules with precise three-dimensional arrangements, a critical factor in determining pharmacological activity. However, its utility is matched by its potential hazards, necessitating a thorough understanding of its safe handling, storage, and emergency procedures. This guide provides an in-depth, experience-driven perspective for researchers, scientists, and drug development professionals to mitigate risks and ensure a safe laboratory environment.

The reactivity of the chlorine atom at the second carbon position makes the molecule susceptible to nucleophilic substitution, a key feature leveraged in synthetic chemistry.[1] This inherent reactivity also contributes to its hazardous properties. This document aims to bridge the gap between theoretical knowledge and practical application of safety protocols, ensuring that scientific advancement does not come at the cost of personal or environmental well-being.

Section 1: Hazard Identification and Risk Assessment

A foundational principle of laboratory safety is a comprehensive understanding of the intrinsic hazards of a substance. This compound presents a multi-faceted risk profile that demands careful consideration.

Physicochemical Properties and Associated Hazards

Understanding the physical and chemical properties of this compound is the first step in a thorough risk assessment. These properties dictate its behavior under various laboratory conditions and inform the necessary safety precautions.

| Property | Value | Implication for Safety |

| Molecular Formula | C3H7ClO[2] | Indicates the presence of chlorine, which can lead to the formation of toxic byproducts like hydrogen chloride gas upon combustion.[3] |

| Molar Mass | 94.54 g/mol [2] | Relevant for stoichiometric calculations in experimental design. |

| Appearance | Colorless liquid/oil[2] | Spills may be difficult to see, requiring diligent cleanup procedures. |

| Boiling Point | 133-134 °C[2] | Relatively high boiling point suggests low volatility at room temperature, but heating will increase vapor concentration. |

| Density | 1.103 g/cm³ (at 20°C)[2] | Heavier than water. |

| Solubility | Soluble in chloroform and methanol; water soluble.[2][4] | Solubility in common organic solvents and water has implications for spill cleanup and waste disposal. |

| Flammability | Flammable[2][4] | Requires strict control of ignition sources. Upon heating, it can decompose and emit toxic chloride gas.[2] |

Toxicological Profile: A Multi-Route Threat

This compound is classified as a toxic substance, with potential for severe health effects through multiple routes of exposure.[2]

-

Acute Toxicity:

-

Oral: The compound is highly toxic if swallowed, with an oral LD50 in rats of 218 mg/kg.[2] Ingestion can cause nausea, pain, and vomiting.[3]

-

Dermal: It is toxic in contact with skin.[5] Toxic effects can result from skin absorption.[3]

-

Inhalation: It can be fatal if inhaled.[5] Prolonged exposure to low concentrations or short exposure to high concentrations of vapor can be toxic.[6]

-

-

Irritation and Corrosivity:

-

Chronic Health Effects:

-

Prolonged or repeated exposure may have adverse effects on the liver and nervous system.[3]

-

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining robust engineering controls with appropriate personal protective equipment, is essential when working with this compound.

The Primacy of Engineering Controls

Engineering controls are the first and most effective line of defense in minimizing exposure to hazardous chemicals.

-

Fume Hoods: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted in a properly functioning chemical fume hood.[7] This is critical to prevent the inhalation of vapors, especially when the substance is heated. The air velocity at the face of the hood should be regularly monitored to ensure it meets institutional safety standards, typically 1-2 m/s.[3]

-

Ventilation: The laboratory should have adequate general ventilation to ensure that any fugitive emissions are diluted and removed.[3]

Personal Protective Equipment: The Last Line of Defense

While engineering controls are designed to contain the hazard at its source, PPE is crucial for protecting the individual from direct contact.

-

Eye and Face Protection: Chemical splash goggles are mandatory.[3] For operations with a higher risk of splashing, a full-face shield should be worn in conjunction with goggles.[8] Contact lenses should be avoided as they can trap chemicals against the eye.[3][9]

-

Hand Protection: Chemical-resistant gloves are required.[10] Given the compound's properties, nitrile or neoprene gloves are recommended.[11] Gloves should be inspected for any signs of degradation or puncture before each use and disposed of immediately if contamination is suspected.[8]

-

Skin and Body Protection: A lab coat or chemical-resistant apron must be worn.[11] Closed-toe shoes are a fundamental requirement in any laboratory setting.[12]

-

Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[6][13] However, reliance on respirators should be a last resort, with the primary focus on improving engineering controls.

Section 3: Safe Handling and Experimental Protocols

Adherence to strict protocols during the handling and use of this compound is non-negotiable. The causality behind these steps is rooted in the chemical's hazardous properties.

General Handling Practices

-

Avoid All Personal Contact: This includes inhalation, ingestion, and skin/eye contact.[3]

-

Work in a Well-Ventilated Area: A chemical fume hood is mandatory for all operations.[3]

-

Prevent Aerosol Generation: Handle the liquid carefully to avoid splashing and the formation of aerosols.

-

Use Spark-Proof Tools and Explosion-Proof Equipment: Given its flammability, all equipment used should be designed to prevent ignition.[7]

-

Grounding and Bonding: To prevent static discharge, which can be an ignition source, ensure that containers and equipment are properly grounded and bonded during transfers.[14]

-

Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[15] Wash hands thoroughly with soap and water after handling the chemical.[3]

Step-by-Step Protocol for a Typical Reaction Setup

The following protocol outlines the key safety considerations when using this compound in a hypothetical nucleophilic substitution reaction.

Caption: Experimental workflow for a reaction involving this compound.

Section 4: Storage and Incompatibility

Proper storage of this compound is crucial for maintaining its integrity and preventing hazardous situations.

Recommended Storage Conditions

-

Location: Store in a refrigerator in a well-ventilated area.[2] The storage area should be designated for flammable liquids.[3]

-

Container: Keep the container tightly closed and clearly labeled.[3]

-

Ignition Sources: Store away from heat, sparks, open flames, and other ignition sources.[5]

-

Segregation: Store separately from incompatible materials, particularly oxidizing agents.[2][5]

Incompatible Materials

Contact with incompatible materials can lead to dangerous reactions. Avoid storage with:

-

Strong Oxidizing Agents: Can result in ignition.[3]

Section 5: Emergency Procedures

A well-defined and practiced emergency plan is critical for mitigating the consequences of an accident.

Spill Response

The appropriate response to a spill depends on its size and the immediate hazards it presents.

5.1.1. Minor Spills

For small, manageable spills within a fume hood:

-

Alert others in the immediate vicinity.[16]

-

Ensure you are wearing appropriate PPE. [17]

-

Contain the spill with an absorbent material like vermiculite or sand.[3]

-

Carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealed container for hazardous waste disposal.[3][5]

-

Decontaminate the spill area with a suitable solvent, followed by soap and water.[18]

5.1.2. Major Spills

For large spills or spills outside of a fume hood:

-

Evacuate the immediate area. [18]

-

Alert your supervisor and institutional safety personnel. [16]

-

If there is a fire hazard, remove all ignition sources if it is safe to do so.[3]

-

Do not attempt to clean up a major spill unless you are trained and equipped to do so.[18] Wait for the emergency response team.

Caption: Decision tree for responding to a chemical spill.

First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury.

-

Inhalation: Remove the person to fresh air. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[19]

-

Skin Contact: Immediately remove contaminated clothing and rinse the affected skin with copious amounts of water for at least 15 minutes.[7] Seek medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[5][19]

Section 6: Waste Disposal

All waste containing this compound must be treated as hazardous waste.

-

Segregation: Keep waste containing this compound separate from other waste streams.

-

Labeling: All waste containers must be clearly labeled with their contents.

-

Disposal: Dispose of waste through your institution's hazardous waste management program and in accordance with all local, state, and federal regulations.[3]

Conclusion

This compound is a valuable tool in the arsenal of the synthetic chemist, but its utility must be balanced with a profound respect for its hazards. By integrating a deep understanding of its properties with rigorous adherence to safety protocols, from engineering controls and PPE to emergency preparedness, researchers can harness its synthetic potential while ensuring a safe and healthy working environment. This guide serves as a framework for developing a culture of safety that is both proactive and self-validating, where every experimental choice is informed by a commitment to scientific integrity and personal well-being.

References

-

ChemBK. (2024). 2-chloropropan-1-ol. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Propylene Chlorohydrin. PubChem Compound Database. Retrieved from [Link]

-

SAFETY DATA SHEET. (2021, October 19). 1-chloropropan-2-ol. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Chloro-2-propanol. PubChem Compound Database. Retrieved from [Link]

-

HPC Standards. (n.d.). 2-Chloropropane. Retrieved from [Link]

-

Solubility of Things. (n.d.). 2-chloro-1-propanol. Retrieved from [Link]

-

Auburn University. (n.d.). Emergency and Spill Response Procedures. Retrieved from [Link]

-

Harper College. (n.d.). 2-Chloropropane MSDS. Retrieved from [Link]

-

University of Manitoba. (n.d.). Chemical Spill Response Procedure. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 2-Propanol, 1-chloro- (CAS 127-00-4). Retrieved from [Link]

-

SPILL RESPONSE PROCEDURE. (n.d.). Retrieved from [Link]

-

Chemos GmbH & Co.KG. (2023, July). Safety Data Sheet: 1-Chloro-2-propanol. Retrieved from [Link]

-

RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.). Retrieved from [Link]

-

Environment, Health and Safety - University of North Carolina at Chapel Hill. (n.d.). 5.4.1.1 Incidental Spill Cleanup Procedures. Retrieved from [Link]

-

ACTenviro. (2024, June 28). Best Practices for Emergency Spill Response. Retrieved from [Link]

-

California State University, Bakersfield. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory. Retrieved from [Link]

-

National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

-

Cerritos College. (n.d.). Organic Chemistry Laboratory Safety Notes. Retrieved from [Link]

-

University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from [Link]

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. chembk.com [chembk.com]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. 2-CHLORO-1-PROPANOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. airgas.com [airgas.com]

- 6. Propylene Chlorohydrin | C3H7ClO | CID 6566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. dept.harpercollege.edu [dept.harpercollege.edu]

- 8. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. cerritos.edu [cerritos.edu]

- 10. hpc-standards.com [hpc-standards.com]

- 11. Article - Laboratory Safety Manual - ... [policies.unc.edu]

- 12. csub.edu [csub.edu]

- 13. 1-Chloro-2-propanol | C3H7ClO | CID 31370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. chemos.de [chemos.de]

- 15. artsci.usu.edu [artsci.usu.edu]

- 16. umanitoba.ca [umanitoba.ca]

- 17. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]

- 18. cws.auburn.edu [cws.auburn.edu]

- 19. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Solubility of (R)-(-)-2-chloropropan-1-ol in Common Organic Solvents

Introduction

(R)-(-)-2-chloropropan-1-ol is a chiral halogenated alcohol of significant interest in the pharmaceutical and fine chemical industries. Its utility as a key building block in the synthesis of various active pharmaceutical ingredients (APIs) and other complex organic molecules necessitates a thorough understanding of its physicochemical properties. Among these, solubility is a critical parameter that dictates solvent selection for synthesis, purification, and formulation. This technical guide provides a comprehensive overview of the solubility of this compound, offering both a theoretical framework for predicting its behavior and detailed experimental protocols for its precise determination. This document is intended for researchers, scientists, and drug development professionals who require a deep and practical understanding of this compound's solubility characteristics.

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a qualitative summation of the intermolecular forces at play between solute and solvent molecules. For this compound, its molecular structure provides key insights into its expected solubility.

The molecule possesses a polar hydroxyl (-OH) group, which can act as both a hydrogen bond donor and acceptor. This feature suggests a strong affinity for polar solvents, particularly those capable of hydrogen bonding. The presence of a chlorine atom attached to the adjacent carbon atom introduces a dipole moment, further contributing to the molecule's overall polarity. However, the propane backbone is nonpolar. The interplay between the polar functional groups and the nonpolar hydrocarbon chain will ultimately determine the solubility in a given solvent.

Key Molecular Features Influencing Solubility:

-

Hydrogen Bonding: The hydroxyl group is the primary driver for solubility in protic solvents like water and alcohols.

-

Polarity: The electronegative chlorine and oxygen atoms create a polar molecule, favoring interactions with other polar molecules.

-

Van der Waals Forces: The nonpolar propyl chain will interact via weaker van der Waals forces, which are the primary mode of interaction with nonpolar solvents.

Based on these features, a qualitative prediction of solubility can be made. This compound is expected to be highly soluble in polar protic and aprotic solvents and less soluble in nonpolar solvents.

Qualitative and Quantitative Solubility Data

While specific quantitative solubility data for this compound is not extensively available in peer-reviewed literature, general observations for the racemic 2-chloropropan-1-ol indicate high solubility in many common organic solvents.[1] It is known to be moderately soluble in water due to the balance between its polar hydroxyl group and the hydrophobic chloro-propyl chain.[1] It is highly soluble in organic solvents such as ethanol, acetone, and ethyl acetate.[1]

Table 1: Summary of Known and Predicted Solubility of this compound

| Solvent Class | Example Solvents | Predicted/Known Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Moderately to Highly Soluble | The hydroxyl group can form strong hydrogen bonds with the solvent.[1] |

| Polar Aprotic | Acetone, Ethyl Acetate, Acetonitrile | Highly Soluble | Dipole-dipole interactions between the solute and solvent are favorable.[1] |

| Nonpolar Halogenated | Dichloromethane, Chloroform | Soluble | "Like dissolves like" principle applies due to the presence of a chlorine atom in both solute and solvent. |

| Nonpolar Aromatic | Toluene | Sparingly Soluble | The overall polarity of the solute is too high for strong interactions with the nonpolar aromatic solvent. |

| Nonpolar Aliphatic | Hexane, Heptane | Sparingly Soluble to Insoluble | The significant difference in polarity between the solute and solvent limits miscibility. |

Experimental Determination of Solubility

Given the scarcity of published quantitative data, experimental determination is crucial for obtaining reliable solubility values for this compound in specific solvents of interest. The following protocols are based on established methodologies and are designed to yield accurate and reproducible results.

Diagram of the Experimental Workflow

Caption: Workflow for determining the solubility of this compound.

Protocol 1: Isothermal Shake-Flask Method for Quantitative Solubility

This method is considered the gold standard for determining the equilibrium solubility of a compound in a solvent.

Materials:

-

This compound (≥98% purity)

-

Selected organic solvents (analytical grade or higher)

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Centrifuge

-

Syringe filters (0.22 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Gas chromatograph (GC) or High-performance liquid chromatograph (HPLC) with a suitable detector

Procedure:

-

Preparation of Saturated Solution:

-

To a series of sealed vials, add a measured volume of the chosen solvent.

-

Add an excess of this compound to each vial to ensure a saturated solution is formed with a visible excess of the solute.

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient time to reach equilibrium. A minimum of 24 hours is recommended, with periodic sampling to confirm that the concentration in the solution has plateaued.

-

-

Phase Separation and Sampling:

-

Once equilibrium is reached, cease agitation and allow the excess solute to settle. For fine suspensions, centrifugation may be necessary to achieve clear separation.

-

Carefully withdraw a sample of the clear supernatant using a syringe fitted with a solvent-compatible filter to remove any undissolved microparticles.

-

-

Analysis:

-

Accurately dilute the collected sample with the same solvent to a concentration that falls within the linear range of the analytical method (GC or HPLC).

-

Prepare a series of calibration standards of this compound in the same solvent.

-

Analyze the standards and the diluted sample using a validated GC or HPLC method.

-

Construct a calibration curve by plotting the analytical response versus the concentration of the standards.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

Protocol 2: Visual Miscibility/Immiscibility Test

This is a simpler, qualitative method to quickly assess if the solute and solvent are miscible in all proportions.

Materials:

-

This compound

-

Selected organic solvents

-

Graduated cylinders or pipettes

-

Test tubes or small vials with caps

-

Vortex mixer

Procedure:

-

In a series of labeled test tubes, prepare mixtures of this compound and the solvent in different volume ratios (e.g., 1:9, 1:1, 9:1).

-

Cap the test tubes and vortex for 1-2 minutes.

-

Allow the mixtures to stand and observe.

-

Miscible: A single, clear liquid phase is observed.

-

Immiscible: Two distinct liquid layers are formed.

-

Partially Miscible: A single phase is observed at some ratios but not others, or the solution becomes cloudy (turbid).

Factors Influencing Solubility

Several factors can influence the solubility of this compound, and it is crucial to control these during experimental determination.

Diagram of Factors Affecting Solubility

Caption: Key factors that can affect the solubility of the target compound.

-

Temperature: The solubility of liquids in liquids can either increase or decrease with temperature, although for many systems, it increases. It is essential to maintain a constant and accurately measured temperature during solubility experiments.

-

Pressure: For liquid-liquid systems, pressure has a negligible effect on solubility under normal laboratory conditions.

-

Purity of Solute and Solvent: Impurities in either the this compound or the solvent can significantly alter the measured solubility. Therefore, using high-purity materials is paramount.

Practical Implications for Researchers and Drug Development Professionals

Accurate solubility data for this compound is vital for several aspects of chemical and pharmaceutical development:

-

Reaction Solvent Selection: Choosing a solvent in which all reactants are sufficiently soluble is crucial for achieving optimal reaction rates and yields.

-

Purification: Solubility differences in various solvents are the basis for purification techniques such as crystallization and extraction.

-

Formulation: In drug development, understanding the solubility of an API or a key intermediate in various excipients and solvent systems is fundamental for creating stable and bioavailable formulations.

-

Process Safety: Knowledge of solubility is important for assessing potential hazards associated with handling and mixing chemicals, such as unexpected precipitation or phase separation.

Conclusion

While quantitative solubility data for this compound in common organic solvents is not widely published, a strong understanding of its molecular structure allows for reliable qualitative predictions. For applications requiring precise solubility values, the experimental protocols detailed in this guide provide a robust framework for their determination. By carefully controlling experimental variables and employing appropriate analytical techniques, researchers can generate the high-quality solubility data necessary to advance their work in synthesis, purification, and formulation.

References

-

ASTM E1148-02(2008), Standard Test Method for Measurements of Aqueous Solubility, ASTM International, West Conshohocken, PA, 2008,

-

"2-chloro-1-propanol | Solubility of Things", Solubility of Things, Available at: [Link]

-

"Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure", Journal of Chemical & Engineering Data, 2019, 64 (2), pp 465–468, [Link]

-

"Methods for measurement of solubility and dissolution rate of sparingly soluble drugs", Lund University Publications, Available at: [Link]

-

"Solubility of Organic Compounds", Bellevue College, Available at: [Link]

Sources

Thermochemical data for (R)-(-)-2-chloropropan-1-ol

An In-Depth Technical Guide to the Thermochemical Data of (R)-(-)-2-Chloropropan-1-ol

Authored by a Senior Application Scientist

Introduction: The Significance of this compound in Modern Chemistry

This compound is a chiral molecule of significant interest in the pharmaceutical and fine chemical industries. As a versatile building block, its stereochemistry is crucial for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). A thorough understanding of its thermochemical properties is paramount for process development, safety analysis, and reaction optimization. This guide provides a comprehensive overview of the available thermochemical data for this compound, the experimental and computational methodologies used to determine these values, and the practical implications for researchers and drug development professionals.

Thermochemical data, such as enthalpy of formation, heat capacity, and entropy, provide a quantitative measure of a molecule's stability and energy content. This information is critical for:

-

Predicting Reaction Energetics: Determining whether a reaction will be exothermic or endothermic.

-

Ensuring Process Safety: Preventing thermal runaway reactions in large-scale synthesis.

-

Optimizing Reaction Conditions: Fine-tuning temperature and pressure to maximize yield and minimize byproducts.

-

Computational Modeling: Providing accurate parameters for molecular modeling and simulation studies.

While experimental data for the specific (R)-(-) enantiomer is limited, data for the racemic mixture and its isomer, 1-chloro-2-propanol, serve as valuable references. This guide will synthesize the available information to provide a holistic view of the thermochemical landscape of this important molecule.

Summary of Thermochemical Data for 2-Chloropropan-1-ol

The following table summarizes key thermochemical and physical properties for 2-chloropropan-1-ol. It is important to note that much of the publicly available data does not differentiate between the enantiomers. For many thermochemical properties, the values for the (R) and (S) enantiomers are identical, and the value for the racemate is very similar.

| Property | Symbol | Value | Units | Source |

| Molecular Formula | C₃H₇ClO | [1] | ||

| Molecular Weight | 94.540 | g/mol | [1] | |

| Boiling Point | Tboil | 133-134 | °C | [2] |

| Density | ρ | 1.103 | g/cm³ at 20°C | [2] |

| Refractive Index | nD | 1.4362 | at 20°C | [2] |

| Enthalpy of Vaporization | ΔvapH° | 45.0 ± 2.2 | kJ/mol at 340 K | [3] |

| Ideal Gas Heat Capacity | Cp,gas | Data not available | J/mol·K | |

| Standard Enthalpy of Formation (gas) | ΔfH°gas | Data not available | kJ/mol | |

| Standard Gibbs Free Energy of Formation | ΔfG° | Data not available | kJ/mol |

Methodologies for Determining Thermochemical Data

The determination of accurate thermochemical data relies on a combination of rigorous experimental techniques and sophisticated computational models.

Experimental Approach: Calorimetry

Calorimetry is the primary experimental method for measuring the heat changes associated with chemical reactions. For organic compounds like this compound, combustion calorimetry is often employed to determine the enthalpy of formation.

Causality in Experimental Design

The choice of calorimetric method and experimental conditions is dictated by the properties of the substance under investigation. For halogenated compounds, special considerations are necessary to ensure complete combustion and to account for the formation of corrosive products like HCl. The "quartz wool" method, for instance, was developed to facilitate complete combustion of volatile organochlorine compounds and to absorb the combustion products for accurate analysis.

Self-Validating Protocol: Bomb Calorimetry for Organochlorine Compounds

A self-validating protocol for bomb calorimetry involves careful calibration, execution, and analysis to ensure the accuracy and reliability of the results.

Step-by-Step Methodology:

-

Calibration of the Calorimeter: The energy equivalent of the calorimeter is determined by combusting a certified standard reference material, typically benzoic acid. This step is crucial for establishing the heat capacity of the entire system (bomb, water, stirrer, etc.).

-

Sample Preparation: A precise mass of the this compound sample is placed in a crucible within the bomb. A small amount of a mineral oil or other combustion aid may be added to ensure complete ignition and combustion.

-

Bomb Assembly: The bomb is charged with a known volume of distilled water or a solution (e.g., arsenious oxide) to dissolve the combustion products (HCl and any Cl₂) and facilitate their analysis. The bomb is then pressurized with a high purity oxygen to approximately 30 atm.

-

Combustion Reaction: The bomb is submerged in a known mass of water in the calorimeter. The temperature of the water is monitored until a steady state is reached. The sample is then ignited via an electrical fuse.

-

Temperature Measurement: The temperature of the water is recorded at regular intervals before, during, and after combustion to determine the corrected temperature rise, accounting for heat exchange with the surroundings.

-

Product Analysis: After combustion, the contents of the bomb are carefully analyzed to determine the amount of nitric acid formed (from residual N₂ in the oxygen) and to quantify the hydrochloric acid produced. This is essential for applying the necessary thermochemical corrections.

-